2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid is a complex organic compound that features a benzothiadiazole ring system. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the benzothiadiazole moiety imparts unique chemical properties to the compound, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common approach starts with the preparation of 5-Methyl-2,1,3-benzothiadiazol-4-amine, which is then subjected to sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzothiadiazole derivatives .
Scientific Research Applications
2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2,1,3-benzothiadiazol-4-amine
- Benzoic acid derivatives
- Benzothiazole-based compounds
Uniqueness
2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid is unique due to the presence of both the benzothiadiazole and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H11N3O4S2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H11N3O4S2/c1-8-6-7-11-12(16-22-15-11)13(8)23(20,21)17-10-5-3-2-4-9(10)14(18)19/h2-7,17H,1H3,(H,18,19) |
InChI Key |
WOWYDZPZKDYFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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